molecular formula C13H17IO3 B14601032 hexyl (4-iodophenyl) carbonate CAS No. 60075-60-7

hexyl (4-iodophenyl) carbonate

Cat. No.: B14601032
CAS No.: 60075-60-7
M. Wt: 348.18 g/mol
InChI Key: LHEMZFYPDHEYCS-UHFFFAOYSA-N
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Description

Hexyl (4-iodophenyl) carbonate is an organic compound with the molecular formula C14H19IO3 It is a derivative of phenyl carbonate, where the phenyl group is substituted with an iodine atom at the para position and a hexyl group is attached to the carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (4-iodophenyl) carbonate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Iodophenol+Hexyl chloroformateTriethylamineHexyl (4-iodophenyl) carbonate\text{4-Iodophenol} + \text{Hexyl chloroformate} \xrightarrow{\text{Triethylamine}} \text{this compound} 4-Iodophenol+Hexyl chloroformateTriethylamine​Hexyl (4-iodophenyl) carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Hexyl (4-iodophenyl) carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.

    Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl carbonates.

    Oxidation: Formation of iodophenyl quinones.

    Reduction: Formation of hexyl phenol and carbon dioxide.

Scientific Research Applications

Hexyl (4-iodophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexyl (4-iodophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl (4-bromophenyl) carbonate
  • Hexyl (4-chlorophenyl) carbonate
  • Hexyl (4-fluorophenyl) carbonate

Comparison

Hexyl (4-iodophenyl) carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.

Properties

CAS No.

60075-60-7

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

hexyl (4-iodophenyl) carbonate

InChI

InChI=1S/C13H17IO3/c1-2-3-4-5-10-16-13(15)17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3

InChI Key

LHEMZFYPDHEYCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC1=CC=C(C=C1)I

Origin of Product

United States

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